molecular formula C8H12N2 B1345710 4-[2-(Methylamino)ethyl]pyridine CAS No. 55496-55-4

4-[2-(Methylamino)ethyl]pyridine

Cat. No.: B1345710
CAS No.: 55496-55-4
M. Wt: 136.19 g/mol
InChI Key: QZBUGNURVLWJPK-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]pyridine, also known as 4-MEP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products and is known for its aromatic properties. 4-MEP has been used in a variety of applications, including as a reagent in organic synthesis, as a ligand for metal complexes, and as a pharmaceutical intermediate.

Scientific Research Applications

Synthesis Applications

  • Phosphine-Catalyzed Annulation : The compound has been used in the synthesis of tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation. This process shows complete regioselectivity and high diastereoselectivities in producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).

  • Synthesis of Dabigatran Etexilate : This chemical is used in the synthesis of Dabigatran Etexilate, a drug with significant medical applications. The synthesis process involves a series of reactions including condensation, reduction, amidation, and acylation (Yumin, 2010).

  • Production of Heterocyclic Compounds : It serves as a starting material in the synthesis of new heterocyclic compounds, such as ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which have been studied for their anti-cancer activity (Liu et al., 2019).

  • Chemosensors for Metal Ions : This compound is synthesized and used in the creation of chemosensors for detecting transition metal ions. The ligands demonstrate significant selectivity, especially for Cu2+ ions in certain mixtures (Gosavi-Mirkute et al., 2017).

Biological and Medicinal Applications

  • Anti-Cancer Activity : Derivatives of 4-[2-(Methylamino)ethyl]pyridine have been synthesized and shown to exhibit in vitro anti-cancer activity against various human gastric cancer cell lines (Liu et al., 2019).

  • Inhibitors of CDP Reductase Activity : Certain derivatives, such as 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino)pyridine-2-carboxaldehyde thiosemicarbazones, have been found to be potent inhibitors of ribonucleotide reductase activity and exhibit significant antineoplastic activity (Liu et al., 1996).

Safety and Hazards

“4-[2-(Methylamino)ethyl]pyridine” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

N-methyl-2-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-5-2-8-3-6-10-7-4-8/h3-4,6-7,9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBUGNURVLWJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204075
Record name 4-(2-(Methylamino)ethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55496-55-4
Record name N-Methyl-4-pyridineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55496-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-(Methylamino)ethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055496554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-(Methylamino)ethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(pyridin-4-yl)ethyl]amine
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Synthesis routes and methods

Procedure details

Ethyl-4-pyridylacetate (2 g) was allowed to stand in methanol (50 ml), saturated with methylamine gas, for 3 days. The solution was evaporated under reduced pressure and the residue heated under reflux for 16 hours in toluene (20 ml) with boranedimethylsulphide complex (1.26 ml). The solution was cooled then treated with methanol (1.5 ml) for 1 hour. Hydrogen chloride gas was bubbled through the solution until the pH was less than 2. The solution was heated under reflux for 1 hour then cooled and concentrated. Aqueous sodium hydroxide was added and the mixture extracted with ethyl acetate. The ethyl acetate solution was dried (Na2SO4) and evaporated under reduced pressure to give the title compound as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main chemical reaction involving 4-[2-(Methylamino)ethyl]pyridine described in the research?

A1: The research primarily focuses on the nucleophilic addition reaction of this compound with the aziridine, 7-methyl-7-azabicyclo[4.1.0]heptane [, ]. This reaction leads to the formation of trans-(±)-N,N′-dimethyl-N-[2-(4-pyridyl)ethyl]-1,2-cyclohexanediamine [].

Q2: How does the reactivity of this compound compare to its isomers, 2-[2-(Methylamino)ethyl]pyridine and 3-[2-(Methylamino)ethyl]pyridine, in the described reaction?

A2: Interestingly, the research reveals distinct reactivity patterns among the isomers. While this compound successfully reacts with the aziridine to yield the desired diamine product, both the 2- and 4- isomers undergo a different reaction pathway []. Instead of ring-opening the aziridine, they form dimeric products, N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] and N-methyl-N,N-di[2-(4-pyridyl)ethylamine], respectively, under the same reaction conditions []. This difference in reactivity highlights the influence of the pyridine nitrogen's position on the reaction outcome.

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